REACTION_CXSMILES
|
CC1C=CC(S(O)(=O)=O)=CC=1.N1C=CC=CC=1.[NH2:18][C:19]1[N:20]=[CH:21][C:22]([C:34]2[N:38]([CH2:39][CH3:40])[N:37]=[C:36]([CH:41]3[CH2:46][CH2:45][N:44]([C:47](=[O:57])[CH2:48][CH2:49][O:50]C4CCCCO4)[CH2:43][CH2:42]3)[N:35]=2)=[N:23][C:24]=1[C:25]1[O:26][C:27]([C:30]([CH3:33])([CH3:32])[CH3:31])=[N:28][N:29]=1>CO>[NH2:18][C:19]1[N:20]=[CH:21][C:22]([C:34]2[N:38]([CH2:39][CH3:40])[N:37]=[C:36]([CH:41]3[CH2:42][CH2:43][N:44]([C:47](=[O:57])[CH2:48][CH2:49][OH:50])[CH2:45][CH2:46]3)[N:35]=2)=[N:23][C:24]=1[C:25]1[O:26][C:27]([C:30]([CH3:33])([CH3:31])[CH3:32])=[N:28][N:29]=1 |f:0.1|
|
Name
|
|
Quantity
|
11.62 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O.N1=CC=CC=C1
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
NC=1N=CC(=NC1C=1OC(=NN1)C(C)(C)C)C1=NC(=NN1CC)C1CCN(CC1)C(CCOC1OCCCC1)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was soluble after 5 minutes
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
The mixture was held at 50° C. overnight during which time
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
CUSTOM
|
Details
|
The solid material was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water and acetonitrile
|
Type
|
CUSTOM
|
Details
|
This material still contained minor impurities from the previous stage and required further purification
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (0% methanol/DCM to 10% methanol/DCM)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CC(=NC1C=1OC(=NN1)C(C)(C)C)C1=NC(=NN1CC)C1CCN(CC1)C(CCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |